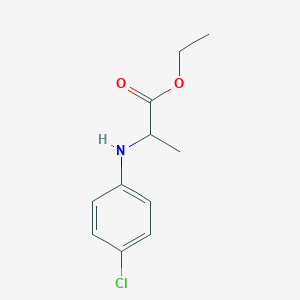

Ethyl N-(4-chlorophenyl)alaninate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

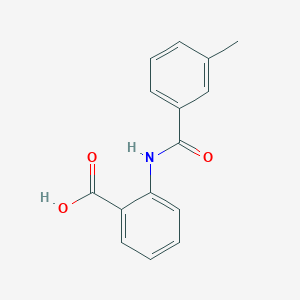

Ethyl N-(4-chlorophenyl)alaninate, also known as Ethyl 4-chlorophenylalaninate, is a chemical compound with the molecular formula C11H14ClNO2 . Its average mass is 227.687 Da and its monoisotopic mass is 227.071304 Da .

Synthesis Analysis

N-(4-Chlorophenyl)-β-alanine has been shown to be a useful synthetic intermediate for the synthesis of azole heterocycles . The structure of these synthesized compounds was characterized by IR, mass, and NMR spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of Ethyl N-(4-chlorophenyl)alaninate consists of 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl N-(4-chlorophenyl)alaninate has a molecular formula of C11H14ClNO2, an average mass of 227.687 Da, and a monoisotopic mass of 227.071304 Da .Applications De Recherche Scientifique

Polymer and Material Science Applications

Ethyl N-(4-chlorophenyl)alaninate derivatives have been explored for their applications in polymer and material science. For example, studies have highlighted the synthesis and characterization of poly(3,4‐ethylenedioxythiophene) derivatives, which show promising properties for use in electrochemical devices, electrode materials in solid electrolyte capacitors, and static charge dissipation films (Groenendaal et al., 2000). Moreover, the development of highly sensitive polymer photodetectors using modified 3,4-ethylenedioxythiophene derivatives signifies the potential of these compounds in enhancing photovoltaic properties and detectivities (Zhang et al., 2015).

Chemical Synthesis and Characterization

Research has also focused on the chemical synthesis and characterization of Ethyl N-(4-chlorophenyl)alaninate derivatives. The unexpected transformation of Ethyl N-(4-chlorophenyl)alaninate derivatives under various conditions has led to the formation of new compounds with potential antibacterial activities (Anusevičius et al., 2014). This highlights the compound's role in synthetic chemistry and its potential for producing novel therapeutic agents.

Environmental Applications

The biodegradation of chlorinated compounds, including those related to Ethyl N-(4-chlorophenyl)alaninate, by methane-utilizing mixed cultures indicates a potential environmental application in treating groundwater contaminants (Fogel et al., 1986). This research suggests a biological approach to mitigating the persistence of toxic substances in the subsurface environment.

Safety and Hazards

Ethyl 4-chlorophenylacetate, a compound similar to Ethyl N-(4-chlorophenyl)alaninate, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Mode of Action

It is known that many similar compounds function through free radical reactions, which involve species with one or more unpaired electrons . These reactions typically occur in three steps: initiation, propagation, and termination .

Biochemical Pathways

It’s worth noting that similar compounds have been found to affect various pathways, including those involving voltage-gated ion channels, gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission .

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

ethyl 2-(4-chloroanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-11(14)8(2)13-10-6-4-9(12)5-7-10/h4-8,13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYQCODIMZACEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate](/img/structure/B2884191.png)

![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2884207.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)